Cas no 134296-41-6 (but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one)

but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one structure
134296-41-6 structure
Product Name:but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
CAS No:134296-41-6
MF:C25H30N2O6S
MW:486.580505847931
CID:160981
PubChem ID:6442839
Update Time:2025-04-19

but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • but-2-enedioic acid
    • but-2-enedioic acid,1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one
    • KT2 230
    • 1,5-Benzothiazepine, 2,3,4,5-tetrahydro-5-(3-((2-(3-methylphenoxy)ethyl)amino)-1-oxopropyl)-, (E)-2-butenedioate (1:1)
    • 3-(3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[2-(3-methylphenoxy)ethyl]-3-oxopropan-1-amine (2E)-but-2-enedioate
    • 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
    • 5-(3-(2-(3-Methylphenoxy)ethylamine)propionyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine
    • KT2-230
    • (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one
    • 134296-41-6
    • but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
    • Inchi: 1S/C21H26N2O2S.C4H4O4/c1-17-6-4-7-18(16-17)25-14-12-22-11-10-21(24)23-13-5-15-26-20-9-3-2-8-19(20)23;5-3(6)1-2-4(7)8/h2-4,6-9,16,22H,5,10-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI Key: DIQDGLYESHFMOW-WLHGVMLRSA-N
    • SMILES: S1C2C=CC=CC=2N(C(CCNCCOC2C=CC=C(C)C=2)=O)CCC1.OC(/C=C/C(=O)O)=O

Computed Properties

  • Exact Mass: 486.182
  • Monoisotopic Mass: 486.182
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 553
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 142Ų

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 601.7°Cat760mmHg
  • Flash Point: 317.7°C
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.